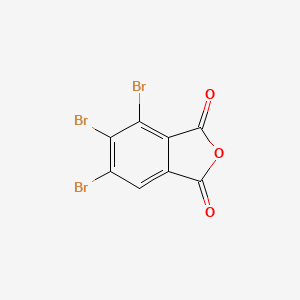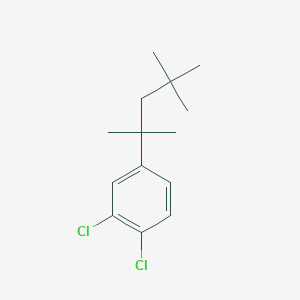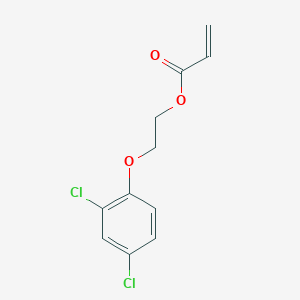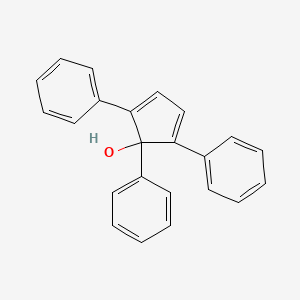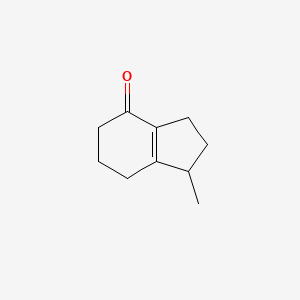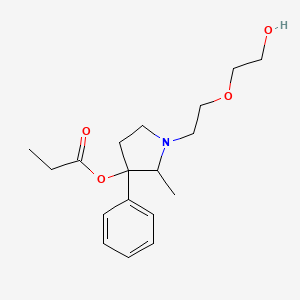
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyethoxyethyl, methyl, phenyl, and propionoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multiple steps. One common method includes the reaction of 2-methyl-3-phenylpyrrolidine with 2-chloroethanol in the presence of a base to introduce the hydroxyethoxyethyl group. This is followed by esterification with propionic anhydride to form the propionoxy group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the propionoxy group, yielding a simpler pyrrolidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Simplified pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets. The hydroxyethoxyethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity. The propionoxy group may influence the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethoxyethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
2-(2-Hydroxyethoxy)ethylamine: Lacks the phenyl and propionoxy groups, making it less complex.
1-(2-Hydroxyethoxyethyl)-4-phenylpiperidine: Contains a piperidine ring and is used in different applications
Uniqueness
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
74195-90-7 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
[1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C18H27NO4/c1-3-17(21)23-18(16-7-5-4-6-8-16)9-10-19(15(18)2)11-13-22-14-12-20/h4-8,15,20H,3,9-14H2,1-2H3 |
Clave InChI |
VESLVDYMKPUAJK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(C1C)CCOCCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





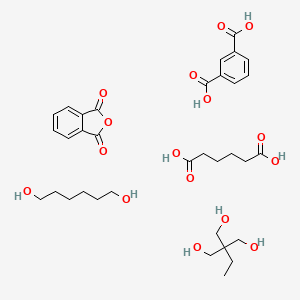
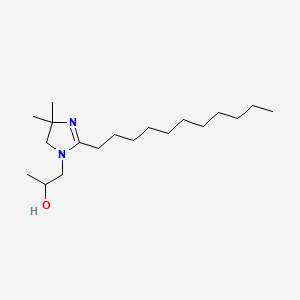
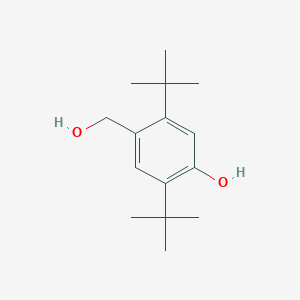
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
